An In-depth Technical Guide to 2'-Deoxyuridine-d2: Chemical Properties and Synthesis
An In-depth Technical Guide to 2'-Deoxyuridine-d2: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthetic approaches for 2'-Deoxyuridine-d2, a deuterated analog of the naturally occurring nucleoside. This document is intended for researchers in the fields of molecular biology, medicinal chemistry, and drug development who utilize isotopically labeled compounds for mechanistic studies, as internal standards, or as precursors for the synthesis of novel therapeutic agents.
Core Chemical Properties
2'-Deoxyuridine-d2, also known as Uracil deoxyribose-d2, is a stable isotope-labeled version of 2'-deoxyuridine where two hydrogen atoms on the uracil base have been replaced by deuterium. This isotopic substitution makes it a valuable tool for a variety of research applications, particularly in studies involving mass spectrometry-based analysis.
Below is a summary of the key chemical and physical properties of 2'-Deoxyuridine-d2. For comparative purposes, data for the non-deuterated 2'-Deoxyuridine is also provided where available.
| Property | 2'-Deoxyuridine-d2 | 2'-Deoxyuridine |
| Molecular Formula | C₉H₁₀D₂N₂O₅[1][2] | C₉H₁₂N₂O₅[3] |
| Molecular Weight | 230.2 g/mol [1][2] | 228.2 g/mol [3] |
| CAS Number | 40632-23-3[1][2] | 951-78-0[3] |
| Appearance | Solid[1][2] | White to pale cream crystals or powder[4][5] |
| Melting Point | Data not available | 164-167 °C[2] |
| Solubility | DMF: 16 mg/mL[1][2]DMSO: 10 mg/mL[1][2]Ethanol: Slightly soluble[1][2]PBS (pH 7.2): 5 mg/mL[1][2] | Water: 50 mg/mLDMSO: ~10 mg/mL[3]Dimethyl formamide: ~16 mg/mL[3] |
| Purity | ≥99% deuterated forms (d1-d2)[2] | ≥98%[4][5] |
| Storage Temperature | -20°C[2] | -20°C[3] |
Synthesis of 2'-Deoxyuridine-d2: Methodologies and Experimental Protocols
One potential approach is the enzymatic synthesis starting from deuterated uracil. This method offers high stereoselectivity and avoids the use of hazardous reagents.
Proposed Enzymatic Synthesis Protocol
This protocol is based on the general principles of enzymatic synthesis of nucleosides and would need to be optimized for the specific deuterated substrate.
Materials:
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Uracil-d2 (deuterated at positions 5 and 6)
-
2-Deoxy-D-ribose-1-phosphate
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Uridine phosphorylase (UP) or a whole-cell catalyst expressing the enzyme
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
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Purification system (e.g., HPLC)
Procedure:
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Reaction Setup: Dissolve Uracil-d2 and an equimolar amount of 2-Deoxy-D-ribose-1-phosphate in the phosphate buffer.
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Enzymatic Reaction: Add uridine phosphorylase to the reaction mixture. The enzyme catalyzes the reversible phosphorolysis of uridine, and by Le Chatelier's principle, driving the reaction towards synthesis by providing an excess of the sugar phosphate.
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Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 37-60°C) with gentle agitation.
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Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Quenching: Once the reaction has reached completion or equilibrium, quench the reaction by heating or by adding a denaturing agent.
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Purification: Purify the resulting 2'-Deoxyuridine-d2 from the reaction mixture using column chromatography or preparative HPLC.
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Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and NMR spectroscopy to verify the incorporation and position of the deuterium atoms.
Another plausible chemical synthesis route involves the direct glycosylation of silylated deuterated uracil with a protected deoxyribofuranosyl chloride.
General Chemical Synthesis Workflow
Caption: General workflow for the chemical synthesis of 2'-Deoxyuridine-d2.
Biological Role and Signaling Pathway Involvement
2'-Deoxyuridine and its analogs are intimately involved in the fundamental cellular processes of DNA synthesis and repair.[1] 2'-Deoxyuridine monophosphate (dUMP) serves as the direct precursor for the synthesis of deoxythymidine monophosphate (dTMP), a crucial building block of DNA. This conversion is catalyzed by the enzyme thymidylate synthase.
The metabolic pathway highlighting the central role of 2'-deoxyuridine is depicted below.
Caption: Role of 2'-deoxyuridine in the de novo synthesis of thymidylate for DNA.
Due to this central role, analogs of 2'-deoxyuridine are widely used in research and medicine. For instance, halogenated derivatives like 5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU) are employed to label newly synthesized DNA to study cell proliferation and DNA repair.[6][7] Furthermore, some 2'-deoxyuridine analogs act as antimetabolites and are used as antiviral and anticancer agents. These compounds can inhibit key enzymes in the nucleotide synthesis pathway or be incorporated into DNA, leading to chain termination or dysfunction.
Experimental Workflow for Studying Nucleoside Analogs
The investigation of novel nucleoside analogs like 2'-Deoxyuridine-d2 in a drug development context typically follows a structured workflow, from initial in silico assessments to in vivo studies.
Caption: A typical experimental workflow for the evaluation of nucleoside analogs.
This workflow allows for a systematic evaluation of the compound's properties, efficacy, and mechanism of action, which is crucial for the development of new therapeutic agents.
Conclusion
2'-Deoxyuridine-d2 is a valuable research tool for scientists and drug development professionals. Its chemical properties make it an ideal internal standard for mass spectrometry, and its role as a precursor in DNA synthesis pathways makes it and its analogs important subjects of study. While a specific detailed synthesis protocol is not widely published, established methods for isotopic labeling of nucleosides provide a clear path for its preparation. The understanding of its metabolic context and a structured experimental approach are key to leveraging this compound in advancing our knowledge of cellular processes and in the development of new medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. Thermo Scientific Chemicals 2'-Deoxyuridine, 98+% | Fisher Scientific [fishersci.ca]
- 3. A16026.14 [thermofisher.com]
- 4. 2'-Deoxyuridine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Ethynyl-2'-deoxyuridine | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
